molecular formula C11H15FN2S B4024287 N-(tert-butyl)-N'-(2-fluorophenyl)thiourea

N-(tert-butyl)-N'-(2-fluorophenyl)thiourea

Cat. No. B4024287
M. Wt: 226.32 g/mol
InChI Key: LHSREYRZXKDUQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-N'-(2-fluorophenyl)thiourea, commonly known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound was first synthesized in 1992 and has since been investigated for its ability to modulate the immune system, prevent transplant rejection, and treat autoimmune diseases. In

Scientific Research Applications

FTY720 has been extensively studied for its immunomodulatory properties. It has been shown to prevent transplant rejection in animal models and has been investigated for its potential use in treating autoimmune diseases such as multiple sclerosis, psoriasis, and inflammatory bowel disease. FTY720 has also been studied for its ability to prevent cancer metastasis and to enhance the efficacy of chemotherapy.

Mechanism of Action

FTY720 acts as a sphingosine-1-phosphate (S1P) receptor agonist. S1P is a lipid mediator that plays a crucial role in immune cell trafficking. FTY720 binds to S1P receptors on lymphocytes, causing their internalization and subsequent sequestration in lymph nodes. This prevents lymphocytes from entering the circulation and migrating to sites of inflammation, thereby reducing immune-mediated tissue damage.
Biochemical and Physiological Effects:
FTY720 has been shown to reduce the number of circulating lymphocytes in both animal models and human subjects. This effect is dose-dependent and reversible upon discontinuation of the drug. FTY720 has also been shown to reduce inflammation and tissue damage in animal models of autoimmune diseases such as multiple sclerosis and psoriasis. In addition, FTY720 has been shown to enhance the efficacy of chemotherapy in animal models of cancer.

Advantages and Limitations for Lab Experiments

FTY720 has several advantages as a research tool. It is a potent immunomodulatory agent that can be used to study the role of lymphocytes in various disease models. FTY720 is also relatively easy to synthesize and can be obtained in large quantities. However, FTY720 has some limitations as a research tool. Its mechanism of action is complex and not fully understood, and its effects on different cell types and tissues are not well characterized. In addition, FTY720 has some toxic effects at high doses, which can limit its use in some experimental settings.

Future Directions

There are several future directions for research on FTY720. One area of interest is the development of more selective S1P receptor agonists that can be used to study the role of specific receptor subtypes in immune cell trafficking. Another area of interest is the investigation of FTY720's effects on other cell types, such as endothelial cells and fibroblasts. Finally, there is a need for more studies on the long-term effects of FTY720 treatment, particularly in human subjects.

properties

IUPAC Name

1-tert-butyl-3-(2-fluorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2S/c1-11(2,3)14-10(15)13-9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSREYRZXKDUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)NC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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